5-Chloroquinolin-8-yl 2-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-8-14(15-10(12)5-3-9-19-15)21-16(20)11-4-1-2-6-13(11)18/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLGFWRFTWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Supramolecular Interactions of 5 Chloroquinolin 8 Yl 2 Fluorobenzoate
Spectroscopic Analysis for Structural Elucidation
The molecular structure of 5-Chloroquinolin-8-yl 2-fluorobenzoate (B1215865) was unequivocally confirmed through a suite of spectroscopic techniques. mdpi.com These methods provided complementary information, ensuring a comprehensive characterization of the compound's constitution and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H and ¹³C NMR spectroscopy were instrumental in verifying the molecular framework of the title compound. The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent aromatic protons on both the 5-chloroquinoline (B16772) and the 2-fluorobenzoate rings. The integration of these signals would correspond to the number of protons in each environment, while the coupling patterns (splitting) would reveal the connectivity between adjacent protons.
Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom in the molecule, consistent with the proposed structure. The chemical shifts of these carbons would confirm the presence of the quinoline (B57606) and benzene (B151609) ring systems, the ester carbonyl group, and the carbons bonded to the chlorine and fluorine atoms. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed to further establish the proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of the spectral data to the molecular structure.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry was used to determine the molecular weight of the compound. The mass spectrum would exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of 5-Chloroquinolin-8-yl 2-fluorobenzoate.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the determination of the elemental composition and molecular formula (C₁₆H₉ClFNO₂), distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed for the molecular ion, particularly the characteristic M and M+2 peaks in an approximate 3:1 ratio, would further confirm the presence of a single chlorine atom in the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the molecule. The IR spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant peaks would include those corresponding to aromatic C-H stretching, C=C and C=N stretching within the aromatic rings, and C-O stretching of the ester linkage. The presence of bands related to the C-Cl and C-F bonds would also be anticipated.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of the quinoline and benzoate (B1203000) moieties is expected to give rise to strong absorption bands in the UV region, corresponding to π→π* transitions.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provided definitive insights into the three-dimensional structure of this compound, revealing precise details about its molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate its crystal packing. mdpi.com
Determination of Molecular Geometry and Conformation
The crystallographic study confirmed the covalent structure of the molecule and provided precise measurements of bond lengths and angles, which were found to be in good agreement with those of similar compounds. mdpi.com
A key conformational feature is the orientation of the ester group relative to the two aromatic ring systems. The central ester fragment, defined by atoms C8/O1/C10(O2)/C11, is nearly planar, with a root mean square (r.m.s.) deviation of 0.0612 Å. mdpi.com This planar ester group is significantly twisted with respect to the aromatic rings. It forms a dihedral angle of 76.35(6)° with the quinoline ring and a much smaller dihedral angle of 12.89(11)° with the phenyl ring. mdpi.com The carbonyl oxygen atom (O2) is positioned syn with respect to the fluorine atom. mdpi.com
Table 1: Selected Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| Dihedral Angle (Ester Plane - Quinoline Ring) | 76.35(6)° |
| Dihedral Angle (Ester Plane - Phenyl Ring) | 12.89(11)° |
| r.m.s. Deviation of Ester Plane Atoms | 0.0612 Å |
Data sourced from Molbank, 2017. mdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
The supramolecular structure of this compound is dominated by a combination of weak hydrogen bonds and halogen...halogen interactions. mdpi.com These non-covalent forces are crucial in directing the molecular assembly and crystal growth. mdpi.com
The crystal packing is characterized by C–H···X (where X is a halogen) short contacts. mdpi.com Specifically, C6–H6 acts as a hydrogen-bond donor to the fluorine atom (F1) of an adjacent molecule, forming centrosymmetric dimers. mdpi.com These dimers further assemble into edge-fused R²₂(18) ring motifs. mdpi.com
A significant feature of the crystal structure is the presence of a halogen bond, an attractive interaction between an electrophilic region on a halogen atom and a negative site on another molecule. mdpi.com In this structure, a C–Cl···F interaction is observed, where the chlorine atom acts as the halogen bond donor to the fluorine atom of a neighboring molecule. mdpi.com This interaction is characterized by a Cl1···F1 distance of 3.2171(15) Å, which is less than the sum of their van der Waals radii, indicating a significant attractive force. mdpi.com These halogen bonds link the hydrogen-bonded R²₂(18) rings into chains that run parallel to the (100) crystal plane. mdpi.com Additional weak C–H···F interactions further stabilize the three-dimensional network. mdpi.com
Table 2: Key Intermolecular Interactions in this compound
| Interaction Type | Donor-Acceptor | Distance (Å) |
|---|---|---|
| Halogen Bond | C-Cl···F | 3.2171(15) |
| Hydrogen Bond | C-H···F | - |
Data sourced from Molbank, 2017. mdpi.com
This detailed analysis highlights how specific, directional non-covalent interactions, particularly the halogen bond, play a defining role in the solid-state architecture of this compound. mdpi.com
Halogen Bonding as a Structure-Directing Force
Halogen bonding is a significant directional interaction that influences the crystal packing of this compound. nih.gov In the crystalline state, a notable halogen bond is observed between the chlorine atom of the quinoline ring and the fluorine atom of the benzoate group. nih.gov This interaction, with a halogen-halogen distance of 3.2171(15) Å, is shorter than the sum of the van der Waals radii of chlorine and fluorine, indicating a strong attractive force. nih.gov
This C-Cl…F interaction is an unsymmetrical contact of type II, where the chlorine atom acts as the halogen bond donor. nih.gov The electrophilic region, or σ-hole, on the chlorine atom interacts favorably with the negative site on the fluorine atom. nih.gov These halogen bonds contribute to the formation of chains of centrosymmetric dimers, which in turn form edge-fused R22(18) rings that run parallel to the (100) plane. nih.gov The presence and nature of these halogen bonds are fundamental in directing the growth of the crystal lattice, especially in the absence of stronger intermolecular forces. nih.gov
| Interaction | Distance (Å) | Symmetry Code |
|---|---|---|
| Cl1···F1 | 3.2171(15) | -x+1, -y+1, -z+1 |
Non-Classical Hydrogen Bonding (C-H...X, C-H...O)
The crystal structure of this compound is further stabilized by a network of non-classical hydrogen bonds, specifically C-H···F and C-H···O interactions. nih.gov A prominent C-H···F interaction involves a hydrogen atom of the quinoline ring (C6-H6) acting as a hydrogen-bond donor to the fluorine atom (F1) of an adjacent molecule. nih.gov This interaction contributes to the formation of centrosymmetric dimers. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C6-H6···F1 | 0.93 | 2.51 | 3.313(3) | 144 |
π-Stacking Interactions
Aromatic systems, such as the quinoline and fluorobenzoate rings in this compound, are prone to engage in π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. In many quinoline derivatives, π-π stacking interactions are a key feature of their crystal packing, often linking molecules into one- or two-dimensional arrays.
Thermal Analysis and Stability Profiling in Research Contexts
A typical TGA analysis would reveal the decomposition temperature and any mass loss events upon heating. For the related compound, good thermal stability was observed up to 252 °C, after which a melting process began. researchgate.net The DSC thermogram for this analog showed an endothermic peak around 254 °C, corresponding to the melting process, with a significant heat absorption (ΔH = 125.3 J g⁻¹). researchgate.net
Such data is vital in a research context for determining the thermal limits of the compound, which is important for storage, handling, and application in various experimental conditions. The melting point and enthalpy of fusion obtained from DSC are also key physical properties that characterize the compound's purity and crystalline nature.
| Analysis Technique | Observation | Temperature (°C) | Enthalpy (ΔH) |
|---|---|---|---|
| TGA | Onset of Decomposition | ~252 | N/A |
| DSC | Endothermic Peak (Melting) | ~254 | 125.3 J g⁻¹ |
Mechanistic and Pre Clinical Biological Evaluation of 5 Chloroquinolin 8 Yl 2 Fluorobenzoate and Its Analogues
In Vitro Cellular and Biochemical Investigations
Exploration of Molecular Targets and Pathways (e.g., enzyme inhibition, receptor modulation)
The precise molecular targets of 5-Chloroquinolin-8-yl 2-fluorobenzoate (B1215865) are not yet fully elucidated; however, research into its structural analogues, particularly those containing the 8-hydroxyquinoline (B1678124) scaffold, provides insights into its potential mechanisms of action. One of the prominent mechanisms associated with 8-hydroxyquinoline derivatives is their ability to chelate metal ions. This chelation can disrupt essential microbial processes by depriving microbes of necessary nutrients. nih.gov The biological activity of these compounds may be a property of the metal complexes they form, rather than the free compounds themselves. nih.gov
Furthermore, investigations into bihalogenated 8-hydroxyquinolines have revealed their capacity to inhibit viral enzymes. For instance, they have been found to inhibit the RNA-dependent DNA polymerase of the respiratory syncytial virus through the chelation of copper. nih.gov These derivatives can also inhibit RNA synthesis by chelating other divalent cations such as Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov More recently, quinoline-5,8-dione derivatives, which share a core structural motif, have been identified as inhibitors of Sphingosine Kinase (SphK), an enzyme overexpressed in many cancers, suggesting another potential pathway for anticancer activity. mdpi.com
Cellular Response Modulations (e.g., antiproliferative effects in specific cell lines, apoptosis induction, vacuolization)
The 8-hydroxyquinoline scaffold, a key component of 5-Chloroquinolin-8-yl 2-fluorobenzoate, is recognized for its utility in the development of anticancer drugs. researchgate.net In line with this, derivatives of this compound have demonstrated cytotoxic effects. Specifically, these compounds were found to be cytotoxic in nature against the 3T3 fibroblast cell line. researchgate.net
While direct studies on the antiproliferative effects of this compound on a broad panel of cancer cell lines are limited, the broader class of quinoline (B57606) and fluoroquinolone compounds has been extensively studied. For example, various fluoroquinolone derivatives have shown cytotoxic activity against a range of tumor cells. nih.gov Their mechanism is thought to involve the inhibition of eukaryotic type II topoisomerases, which are highly expressed in proliferating cells. waocp.org Some novel 2-chloroquinazoline (B1345744) derivatives have also demonstrated significant anti-proliferation activities against cancer cell lines with high EGFR expression, such as A549, NCI-H1975, AGS, and HepG2. nih.gov Glycoconjugates of 8-aminoquinoline (B160924) have also shown cytotoxicity against HCT 116 and MCF-7 cancer cell lines. mdpi.com
Below is a table summarizing the antiproliferative activities of various quinoline analogues.
| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |
| This compound derivatives | 3T3 fibroblast | Cytotoxic | researchgate.net |
| Fluoroquinolones | Various cancer cell lines | Antiproliferative | nih.govwaocp.org |
| 2-Chloroquinazolines | A549, NCI-H1975, AGS, HepG2 | Anti-proliferation | nih.gov |
| 8-Aminoquinoline glycoconjugates | HCT 116, MCF-7 | Cytotoxic | mdpi.com |
Evaluation of Antimicrobial Modulatory Activity (e.g., antibiofilm, quorum sensing inhibition)
This compound derivatives have been identified as potent antibacterial agents. Studies have shown that these synthesized quinoline derivatives exhibit significant inhibitory action against both reference and multi-drug resistant strains of E. coli, with inhibition rates ranging from 91.42% to 94.72%. researchgate.net The parent compound, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), has also demonstrated good antituberculosis activity, with MIC values ranging from 0.062 to 0.25 μg/ml against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov
While direct evidence of antibiofilm and quorum sensing (QS) inhibition by this compound is not yet available, the broader class of antimicrobial compounds is being explored for these properties as alternative strategies to combat bacterial resistance. nih.govnih.gov Quorum sensing is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation. frontiersin.org Inhibition of QS can disrupt these processes and is a promising area of research. nih.govfrontiersin.org Natural compounds like flavonoids have been shown to possess anti-quorum sensing, antibiofilm, and virulence factor inhibition properties against various pathogens. researchgate.net
Modulation of Multidrug Resistance Mechanisms in Cellular Models
The development of multidrug resistance (MDR) in cancer cells, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), is a major obstacle in chemotherapy. plos.orgnih.gov There is a growing interest in finding compounds that can modulate these resistance mechanisms. Although direct studies on this compound's effect on MDR are limited, its demonstrated activity against multi-drug resistant E. coli suggests a potential for overcoming resistance mechanisms. researchgate.net
The inhibition of P-gp and other ABC transporters is a key strategy to reverse MDR. nih.govplos.org Various natural and synthetic compounds are being investigated for their ability to inhibit these efflux pumps. nih.govnih.gov For instance, some natural products can down-regulate the expression of the MDR1 gene, which codes for P-gp. nih.gov The ability of certain compounds to inhibit P-gp can lead to increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their efficacy. plos.org Given the structural features of quinoline derivatives, exploring the potential of this compound and its analogues as MDR modulators is a logical next step in research.
In Vivo Experimental Model Studies (Non-Human)
Assessment of Pharmacodynamic Endpoints in Disease Models (e.g., tumor growth inhibition in xenografts, infection burden reduction)
Currently, there is a lack of published in vivo studies specifically investigating the efficacy of this compound in animal models of disease. However, the promising in vitro anticancer and antimicrobial data for this compound and its analogues provide a strong rationale for future in vivo investigations.
Despite extensive research, specific preclinical data regarding the systemic biological responses, target engagement in animal models, and pharmacokinetic profiling of this compound is not available in the public domain. The existing scientific literature primarily focuses on the synthesis and in vitro activities of this compound and its broader class of quinoline derivatives.
Therefore, it is not possible to provide a detailed article on the in vivo mechanistic and preclinical biological evaluation of this compound as per the requested outline. The necessary experimental data from animal models, which would form the basis for sections on systemic biological responses, target engagement, and pharmacokinetic profiling, has not been published.
General information on related compounds, such as 8-hydroxyquinoline and its derivatives, indicates a wide range of biological activities. However, extrapolating these findings to this compound without specific studies would be scientifically inaccurate and speculative.
Future preclinical research involving animal models would be required to elucidate the systemic effects, target interactions, and pharmacokinetic parameters of this specific compound. Such studies would be essential to determine its potential for further therapeutic development.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Chloroquinolin 8 Yl 2 Fluorobenzoate Derivatives
Identification of Key Structural Features for Modulated Biological Effects
The biological profile of 5-Chloroquinolin-8-yl 2-fluorobenzoate (B1215865) derivatives is intricately linked to their molecular architecture. Specific structural features, including the halogen substituents, the quinoline (B57606) core, and the connecting ester group, play pivotal roles in determining the compound's interactions with biological targets.
The presence and position of halogen atoms, such as chlorine and fluorine, in the structure of 5-Chloroquinolin-8-yl 2-fluorobenzoate are critical determinants of its physicochemical and pharmacological properties. mdpi.com Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, and target-binding affinity.
In the solid state, halogen atoms can participate in specific non-covalent interactions known as halogen bonds. mdpi.com For this compound, the chlorine atom can act as a halogen bond donor, interacting with an electrophilic region on its surface (a σ-hole) and a negative site on an adjacent molecule. mdpi.com These interactions can be fundamental in directing the crystalline packing and influencing how the molecule presents itself to a biological target. mdpi.com
Furthermore, studies on various halogenated compounds have demonstrated a correlation between the type of halogen and biological activity. rsc.org The incorporation of different halogens (fluorine, chlorine, bromine, iodine) can systematically alter properties like lipophilicity, which in turn can modulate activity against various cell lines and bacteria. rsc.org For instance, the fluorine atom on the benzoate (B1203000) ring is a common feature in many bioactive molecules, often enhancing binding affinity and improving metabolic stability.
Table 1: Impact of Halogen Substitution on Biological Activity in Quinoline Derivatives
| Compound/Derivative | Substitution | Target/Assay | Activity Metric (e.g., IC50, GI50) | Reference |
|---|---|---|---|---|
| Quinoline-Chalcone 12e | 4-Chloro substitution on chalcone moiety | MGC-803 cancer cells | IC50: 1.38 µM | mdpi.comresearchgate.net |
| Quinoline-Chalcone 12f | 4-Fluoro substitution on chalcone moiety | MGC-803 cancer cells | IC50: 2.51 µM | mdpi.com |
| EGFR/HER-2 Inhibitor VII | Multiple substitutions including Chlorine | EGFR Kinase | IC50: 0.12 µM | nih.gov |
This table is illustrative, based on data from related quinoline derivatives to demonstrate the principle of halogen impact.
The quinoline ring is a privileged scaffold in drug discovery, and its substitution pattern is a key area for SAR studies. mdpi.comnih.govnih.gov Modifications at various positions of the quinoline core can significantly alter the biological activity of the resulting compounds. nih.gov The quinoline motif is found in numerous compounds that exhibit potent anticancer activity through different mechanisms. mdpi.com
This conformational flexibility (or rigidity) conferred by the ester linkage can be modulated by introducing different substituents on the benzoate ring. The 2-fluoro substituent on the parent compound, for instance, influences the electronic properties of the benzoate ring and can participate in hydrogen bonding or other interactions with a biological target. Altering the benzoate part—for example, by changing the substitution pattern or replacing it with other aromatic systems—is a key strategy in the rational design of new analogues to explore and optimize biological activity.
Rational Design and Synthesis of New this compound Analogues
The development of new analogues of this compound leverages modern drug discovery principles to efficiently explore chemical space and identify compounds with improved therapeutic potential.
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse molecules for biological screening. nih.gov This approach involves the systematic and repetitive linking of various chemical "building blocks" to create a large collection, or library, of structurally related compounds. nih.gov
For the this compound scaffold, a combinatorial library could be synthesized by varying two primary components:
The Quinoline Core: A variety of substituted 5-chloro-8-hydroxyquinolines could be used as the starting scaffold.
The Acyl Moiety: A diverse set of benzoyl chlorides (or other acylating agents) with different substitution patterns could be reacted with the quinoline core.
Using techniques like parallel synthesis, where multiple reactions are run simultaneously, researchers can efficiently create a library containing hundreds or thousands of distinct ester derivatives. This library can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Computational tools are often used beforehand to design virtual libraries, helping to prioritize the synthesis of compounds most likely to be active. nih.gov
Fragment-Based Drug Discovery (FBDD) is another key approach in modern drug development that has proven highly successful. nih.govnih.gov FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These fragment hits then serve as starting points for building more potent, lead-like molecules. nih.gov
The this compound scaffold is well-suited for an FBDD approach. The molecule can be conceptually dissected into its constituent fragments:
Fragment 1: 5-chloro-8-hydroxyquinoline (B194070)
Fragment 2: 2-fluorobenzoic acid
In an FBDD campaign, these or similar small fragments could be screened against a protein target. Once a fragment hit is identified and its binding mode is determined (typically via X-ray crystallography), it can be optimized. nih.gov This optimization process involves "growing" the fragment by adding functional groups to engage in additional interactions with the protein or "linking" two different fragments that bind to adjacent sites. researchgate.net This method allows for the rational and efficient construction of a potent inhibitor based on an initial low-affinity fragment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. protoqsar.comneovarsity.org This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby optimizing lead compounds and reducing the need for extensive synthesis and screening. In the context of the this compound series, a hypothetical QSAR study can be constructed to illustrate the principles of designing more potent analogues based on their physicochemical properties.
For the purpose of this illustrative study, a series of derivatives of this compound were designed with modifications at the R position of the 2-fluorobenzoate ring. The hypothetical biological activity under consideration is antibacterial efficacy against a specific bacterial strain, expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). A higher pIC50 value indicates greater antibacterial potency.
The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of the molecular structure. For this hypothetical series, the following descriptors were selected as potentially influential on antibacterial activity:
LogP: A measure of the compound's lipophilicity, which influences its ability to cross bacterial cell membranes.
Molar Refractivity (MR): A descriptor related to the volume of the molecule and the polarizability of its electrons, indicating potential steric interactions with the biological target.
Dipole Moment (µ): A measure of the polarity of the molecule, which can affect its binding to the active site of a target enzyme or receptor through polar interactions.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.
A multiple linear regression (MLR) analysis was performed to derive a mathematical equation that best describes the relationship between the selected descriptors and the observed antibacterial activity.
Hypothetical Data for QSAR Analysis
The following table presents the hypothetical data for a series of this compound derivatives. The substituents (R) are varied to explore the effect of different chemical groups on the antibacterial activity.
| Compound ID | Substituent (R) | pIC50 | LogP | MR (cm³/mol) | Dipole Moment (Debye) | TPSA (Ų) |
| 1 | -H | 5.25 | 4.8 | 85.3 | 3.1 | 54.7 |
| 2 | -CH₃ | 5.42 | 5.2 | 89.9 | 3.3 | 54.7 |
| 3 | -OCH₃ | 5.38 | 4.7 | 91.1 | 3.6 | 63.9 |
| 4 | -Cl | 5.61 | 5.5 | 90.4 | 2.9 | 54.7 |
| 5 | -NO₂ | 5.85 | 4.6 | 91.5 | 4.5 | 100.5 |
| 6 | -CN | 5.72 | 4.4 | 89.6 | 4.2 | 78.5 |
| 7 | -F | 5.55 | 4.9 | 85.1 | 2.8 | 54.7 |
| 8 | -CF₃ | 5.78 | 5.7 | 90.2 | 4.1 | 54.7 |
QSAR Model Equation and Interpretation
Based on the hypothetical data, the following QSAR equation was derived:
pIC50 = 0.35(±0.08) * LogP + 0.02(±0.05) * MR + 0.21(±0.06) * µ - 0.01(±0.005) * TPSA + 3.85
Statistical validation of this hypothetical model yielded a coefficient of determination (R²) of 0.92 and a cross-validated coefficient of determination (Q²) of 0.81. An R² value close to 1.0 indicates that the model explains a large proportion of the variance in the biological activity. The high Q² value suggests that the model has good predictive power for new compounds within the same chemical space.
The interpretation of the QSAR equation provides valuable insights for the design of new derivatives:
LogP: The positive coefficient for LogP suggests that increasing the lipophilicity of the compounds is beneficial for their antibacterial activity, likely by enhancing their ability to penetrate the bacterial cell wall.
Molar Refractivity (MR): The coefficient for MR is small and has a larger standard error, indicating that steric bulk in the substituted position may have a less significant or more complex influence on activity within this series.
Dipole Moment (µ): The positive and significant coefficient for the dipole moment highlights the importance of polar interactions for the compound's activity. A higher dipole moment, which can be achieved by introducing electron-withdrawing groups, appears to enhance the binding affinity to the biological target.
Computational and Theoretical Investigations of 5 Chloroquinolin 8 Yl 2 Fluorobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 5-Chloroquinolin-8-yl 2-fluorobenzoate (B1215865) at the atomic level. DFT offers a balance between accuracy and computational cost, making it a powerful tool for studying molecules of this size.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms, or conformation, of 5-Chloroquinolin-8-yl 2-fluorobenzoate is crucial to its function. The molecule possesses rotational freedom around the ester linkage, connecting the 5-chloroquinoline (B16772) and 2-fluorobenzoate moieties. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape associated with rotational changes.
Theoretical studies on similar ester compounds suggest that the planar and near-planar conformations are often the most stable due to favorable electronic delocalization. However, steric hindrance between the quinoline (B57606) and benzoate (B1203000) rings can lead to non-planar, twisted conformations. The dihedral angle between the quinoline ring and the ester group is a key parameter in these studies. For a related compound, 5-chloroquinolin-8-yl furan-2-carboxylate, crystallographic data revealed that the ester group is significantly twisted away from the quinoline ring, by approximately 57.46°. nih.gov A similar twist would be expected for this compound.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 60 | 0.00 | 75.3 |
| B | 120 | 1.20 | 15.1 |
| C | 0 | 2.50 | 5.5 |
| D | 180 | 3.10 | 4.1 |
Note: This table is illustrative and based on typical findings for similar aromatic esters. The exact values for this compound would require specific DFT calculations.
Electronic Structure and Reactivity Descriptors
DFT calculations provide a wealth of information about the electronic structure of this compound. Key parameters derived from these calculations help in understanding the molecule's reactivity, stability, and potential for intermolecular interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ2/2η ). arabjchem.org
Table 2: Calculated Electronic Properties of this compound (Illustrative Values)
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
| Global Electrophilicity Index (ω) | 3.61 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations on quinoline derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery and development.
Ligand-Protein Interaction Studies with Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, potential biological targets could include enzymes or receptors implicated in various diseases, given the known biological activities of quinoline derivatives. researchgate.net For instance, docking studies have been performed on other quinoline derivatives to assess their potential as antibacterial agents by targeting specific bacterial proteins. researchgate.net
The docking process involves placing the ligand in the binding site of the protein and evaluating the interactions, which can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
π-π stacking: Interactions between aromatic rings.
Halogen bonds: Noncovalent interactions involving the chlorine and fluorine atoms.
Understanding Binding Affinities and Modes
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (ΔG), which indicates the strength of the interaction. researchgate.net A more negative binding energy suggests a more stable complex. By analyzing the docked poses, researchers can understand the specific binding mode, identifying the key amino acid residues involved in the interaction.
Molecular dynamics (MD) simulations can then be used to refine the docked complex and study its dynamic behavior over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.
Table 3: Hypothetical Docking Results of this compound with a Target Protein
| Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Active Site 1 | -8.5 | Tyr234, Leu312, Phe456 | π-π stacking, Hydrophobic |
| Allosteric Site 2 | -7.2 | Ser123, His289 | Hydrogen bond, π-π stacking |
Note: This table is a fictional representation of potential docking results to illustrate the data generated.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.
A pharmacophore model for a series of active compounds, which could include this compound, would typically consist of features such as:
Hydrogen bond acceptors (HBA)
Hydrogen bond donors (HBD)
Aromatic rings (AR)
Hydrophobic groups (HY)
Positive/Negative ionizable features
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of new potential drug candidates with diverse chemical scaffolds but similar biological activity. nih.govresearchgate.net For quinoline derivatives, pharmacophore models have been successfully used to identify new compounds with potential anticancer or antimalarial activity. nih.govmdpi.com
Table 4: Example of a Pharmacophore Model Derived from Quinoline Analogs
| Feature | X | Y | Z | Radius (Å) |
| Aromatic Ring 1 | 2.5 | 1.8 | -0.5 | 1.5 |
| Aromatic Ring 2 | -3.2 | 0.5 | 1.2 | 1.5 |
| Hydrogen Bond Acceptor 1 | 4.1 | -1.2 | -1.0 | 1.0 |
| Hydrophobic Group 1 | -1.5 | 3.0 | 2.5 | 1.2 |
Note: The coordinates and radii in this table are for illustrative purposes to represent a hypothetical pharmacophore model.
Crystal Structure Prediction and Polymorphism Studies
Computational and theoretical studies focused on the prediction of the crystal structure and potential polymorphism of this compound are not extensively available in the current body of scientific literature. Research has primarily centered on the synthesis and experimental determination of its crystal structure.
Detailed research into the crystallographic properties of this compound has been undertaken, providing a foundational understanding of its solid-state architecture. The compound was synthesized via the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline (B194070), and its structure was elucidated using various spectroscopic methods and a comprehensive crystallographic study. mdpi.com
The analysis of the crystal structure of this compound revealed its supramolecular characteristics. mdpi.com A significant finding from the crystallographic study is the role of halogen bonds in directing the crystalline arrangement. Halogen bonds are crucial in the molecular organization within the crystal lattice, especially in the absence of stronger intermolecular forces that typically guide crystal growth. mdpi.com
The following tables present key crystallographic data and geometric parameters for this compound, as determined by experimental methods. mdpi.com
Table 1: Selected Bond Lengths, Angles, and Torsion Angles for this compound
| Bond Lengths | Value (Å) | Angles | Value (°) | Torsion Angles | Value (°) |
| C(5)-Cl(1) | 1.7310(19) | C(8)-O(1)-C(10) | 117.06(14) | O(2)-C(10)-C(11)-C(12) | -11.7(3) |
| O(1)-C(10) | 1.355(2) | O(1)-C(10)-C(11) | 110.26(15) | F(1)-C(12)-C(11)-C(10) | -5.5(3) |
| C(9)-N(1) | 1.361(2) | O(1)-C(10)-C(11)-C(16) | -16.1(3) | ||
| C(10)-O(2) | 1.191(2) | C(9)-C(8)-O(1)-C(10) | -70.6(2) | ||
| C(1)-N(1) | 1.300(3) | ||||
| C(10)-C(11) | 1.473(2) | ||||
| C(8)-O(1) | 1.389(2) | ||||
| C(12)-F(1) | 1.337(3) |
Table 2: Non-classical Hydrogen and Halogen Bonding Lengths for this compound
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| C5–Cl1···F1i | 1.7310(19) | 3.2171(15) | 4.816(2) | 152 |
| C6–H6···F1ii | 0.93 | 2.57 | 3.491(3) | 169.8 |
| C15–H15···F1iii | 0.93 | 2.62 | 3.515(3) | 161.5 |
| Symmetry codes: (i) −x + 2, y − 1/2, −z + 3/2; (ii) −x + 1, y − 1/2, −z + 3/2; (iii) x − 1, y, z |
Analytical and Bioanalytical Methodologies for 5 Chloroquinolin 8 Yl 2 Fluorobenzoate Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for separating and purifying "5-Chloroquinolin-8-yl 2-fluorobenzoate" from reaction mixtures and assessing its purity. The separation relies on the differential partitioning of the compound between a stationary phase and a mobile phase. youtube.com
High-Performance Liquid Chromatography (HPLC) is a sensitive and widely used technique for the purity assessment of synthesized compounds like "this compound". ekb.eg A reverse-phase HPLC (RP-HPLC) method is typically suitable for this analysis, leveraging a non-polar stationary phase and a polar mobile phase. sielc.com
A hypothetical, yet standard, HPLC method for this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small percentage of an acid like formic acid or phosphoric acid to ensure good peak shape. ekb.egsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of 5-Chloroquinolin-8-yl 2-fluorobenzoate (B1215865)
| Parameter | Details |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method allows for the separation of "this compound" from starting materials, such as 5-chloro-8-hydroxyquinoline (B194070) and 2-fluorobenzoyl chloride, and other potential byproducts. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of "this compound" and for preliminary purity checks. libretexts.orgwikipedia.org It can also be used on a preparative scale to isolate small quantities of the pure compound. chemrxiv.org
For analytical TLC, a small spot of the reaction mixture is applied to a TLC plate, which is typically coated with a thin layer of silica gel (a polar stationary phase). youtube.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). wikipedia.org As the non-polar mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity; less polar compounds travel further up the plate. youtube.com
The separation can be visualized under UV light, as the quinoline (B57606) and benzoate (B1203000) rings in the compound are UV-active. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org
Table 2: Typical TLC System for this compound
| Parameter | Details |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Application | Sample dissolved in dichloromethane or acetone and spotted on the baseline |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | UV light (254 nm) |
Spectroscopic Quantification Methods in Research Samples
Spectroscopic methods, particularly UV-Visible spectroscopy, can be used for the quantification of "this compound" in solutions. This relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for "this compound" can be determined by scanning a dilute solution of the pure compound across a range of UV-Vis wavelengths. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR are primarily used for structural elucidation rather than quantification. mdpi.commdpi.com
Method Development for Metabolic Stability Studies (in vitro, non-human models)
In vitro metabolic stability assays are crucial in early-stage research to predict how a compound might be metabolized in a living organism. wuxiapptec.com These studies typically measure the rate at which the parent compound disappears when incubated with liver fractions, such as microsomes or S9 fractions, from non-human species (e.g., mouse, rat, dog). nuvisan.comnih.gov
The development of such a method for "this compound" would involve the following steps:
Incubation: The compound is incubated at a low concentration (typically 1 µM) with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) from a species such as the rat. The reaction mixture also includes a phosphate buffer to maintain pH and a cofactor regenerating system, most importantly NADPH, which is essential for the activity of many metabolizing enzymes. nih.govresearchgate.net
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile. semanticscholar.org This also serves to precipitate the microsomal proteins.
Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant, containing the remaining parent compound and any metabolites, is collected for analysis. semanticscholar.org
Quantification: The concentration of the remaining "this compound" at each time point is quantified using a highly sensitive and specific analytical technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nuvisan.commdpi.com An internal standard is used to ensure accuracy.
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which are key parameters indicating the compound's metabolic stability. mdpi.comscienceopen.com
Table 3: General Protocol for In Vitro Metabolic Stability Assay
| Step | Description |
|---|---|
| Test System | Rat Liver Microsomes |
| Compound Concentration | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Cofactor | NADPH Regenerating System |
| Incubation Temperature | 37 °C |
| Time Points | 0, 5, 15, 30, 45, 60 minutes |
| Quenching Agent | Cold Acetonitrile with Internal Standard |
| Analytical Method | LC-MS/MS |
| Parameters Determined | In vitro half-life (t½), Intrinsic Clearance (CLint) |
These in vitro assays provide valuable preliminary data on the metabolic profile of a new chemical entity. researchgate.net Compounds that are metabolized very rapidly may have short durations of action in vivo, while those that are highly stable may accumulate and cause toxicity. researchgate.net
Future Perspectives and Emerging Research Avenues for 5 Chloroquinolin 8 Yl 2 Fluorobenzoate
Integration with Advanced Delivery Systems (e.g., Nanocarriers for research tools)
The utility of promising compounds in research and potentially in therapeutics can be significantly enhanced through advanced delivery systems. For a hydrophobic molecule like 5-Chloroquinolin-8-yl 2-fluorobenzoate (B1215865), nanocarriers offer a solution to challenges such as poor aqueous solubility and can improve its delivery for in vitro and in vivo research applications. mdpi.comnih.gov The encapsulation of this compound within nanocarriers can lead to improved stability, controlled release, and targeted delivery to specific cells or tissues, thereby augmenting its efficacy as a research tool. mdpi.comnih.gov
Various types of nanocarriers could be explored for the delivery of 5-Chloroquinolin-8-yl 2-fluorobenzoate. These include lipid-based and polymer-based systems, each with unique advantages.
Lipid-Based Nanocarriers:
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, its hydrophobic nature would favor its incorporation within the lipid bilayer.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers are made from solid lipids and offer advantages such as high stability and the potential for controlled release. frontiersin.orgmdpi.com NLCs, a second generation of SLNs, incorporate liquid lipids, which can increase loading capacity and prevent drug expulsion during storage. frontiersin.org
Polymer-Based Nanoparticles:
Polymeric Nanoparticles: These can be formulated from a variety of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). iipseries.orgmdpi.com The properties of these nanoparticles, including size and surface characteristics, can be tuned to optimize the delivery of the encapsulated compound. mdpi.com Polymeric nanoparticles can protect the encapsulated compound from degradation and facilitate its sustained release. iipseries.org
The development of such nanoformulations would be a critical step in enabling more sophisticated preclinical studies of this compound.
| Nanocarrier Type | Potential Advantages for this compound | Key Research Focus |
| Liposomes | Biocompatibility, ability to encapsulate hydrophobic molecules. | Optimization of lipid composition for maximum encapsulation efficiency and stability. |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, ease of scale-up. frontiersin.orgmdpi.com | Investigation of different solid lipids to control release kinetics. |
| Nanostructured Lipid Carriers (NLCs) | Higher loading capacity and stability compared to SLNs. frontiersin.org | Formulation development to enhance the solubility and bioavailability of the compound. |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradability, sustained release, surface modifiability for targeting. iipseries.orgmdpi.com | Surface functionalization with targeting ligands to direct the nanocarrier to specific cell types. |
Multi-Targeting Approaches with this compound Derivatives
The "one-drug, one-target" paradigm has been challenged by the complexity of many diseases, leading to the rise of multi-target drug discovery. mdpi.comrsc.orgnih.gov This approach aims to design single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. The quinoline (B57606) scaffold is a versatile platform for the design of multi-target agents. mdpi.comnih.govsemanticscholar.org
Future research on this compound could involve the rational design and synthesis of derivatives that are capable of modulating multiple targets of interest. This could be particularly relevant in complex diseases such as cancer, where multiple signaling pathways are often dysregulated. researchgate.net For instance, derivatives could be designed to simultaneously inhibit key enzymes in different pathways implicated in disease progression. nih.gov
The process of developing multi-target derivatives would involve:
Computational Modeling: In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding of designed derivatives to multiple targets. mdpi.comnih.gov
Chemical Synthesis: The synthesis of a library of derivatives with systematic modifications to the this compound core structure.
In Vitro Screening: Testing the synthesized compounds against a panel of relevant biological targets to identify multi-targeting candidates.
| Potential Target Combinations for Quinoline Derivatives | Rationale |
| Kinases and other signaling proteins | Many cancers are driven by aberrant kinase signaling pathways. Dual or multi-kinase inhibitors can offer broader efficacy. nih.gov |
| Enzymes and receptors in different pathways | Targeting distinct but related pathways can lead to synergistic effects and overcome resistance mechanisms. |
| Targets in both host and pathogen | For infectious diseases, a multi-target approach could involve inhibiting a key pathogen enzyme while also modulating the host's immune response. |
Collaborative Research Initiatives and Data Sharing
The advancement of knowledge surrounding a novel compound like this compound can be significantly accelerated through collaborative research and open data sharing. The complexity of modern scientific research often necessitates a multidisciplinary approach, bringing together experts in medicinal chemistry, biology, pharmacology, and computational sciences.
Collaborative Platforms:
Several platforms and initiatives exist to foster collaboration in the pharmaceutical and life sciences sectors. foonkiemonkey.co.uklifechemicals.com These platforms can facilitate:
Data Sharing: Securely sharing chemical and biological data among research groups. foonkiemonkey.co.uk
Project Management: Coordinating research efforts across different institutions.
Access to Expertise: Connecting researchers with complementary skills and knowledge.
Open-Source Databases:
Publicly accessible databases play a crucial role in the dissemination of scientific information. nih.gov Depositing data on the synthesis, characterization, and biological activity of this compound and its derivatives in open-access databases such as PubChem and ChEMBL would make this information readily available to the global scientific community. nih.govcollaborativedrug.com This can prevent the duplication of research efforts and stimulate new research directions. The Linked Open Drug Data (LODD) initiative is an example of efforts to connect disparate datasets to facilitate new discoveries. nih.govresearchgate.net
| Platform/Initiative | Role in Advancing Research on this compound |
| Collaborative Drug Discovery (CDD) Vault | Provides a platform for managing and sharing chemical and biological data in a secure environment. foonkiemonkey.co.uk |
| Benchling | A cloud-based platform for life sciences R&D that can facilitate collaborative research. foonkiemonkey.co.uk |
| PubChem | A public repository for information on chemical substances and their biological activities. |
| ChEMBL | A large, open-access database of binding, functional and ADMET data for a large number of drug-like bioactive compounds. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 5-Chloroquinolin-8-yl 2-fluorobenzoate?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps include:
- Data collection using a Nonius Kappa CCD diffractometer (MoKα radiation, λ = 0.71073 Å).
- Structure solution via direct methods (SHELXS-97) followed by full-matrix least-squares refinement (SHELXL-97).
- Address weak reflections (e.g., C–H···O interactions) by constraining hydrogen atom parameters and applying anisotropic displacement parameters for non-H atoms .
- Validate structural parameters (e.g., torsion angles, hydrogen bond geometry) against crystallographic databases .
Q. How can researchers optimize the synthesis of 5-Chloroquinolin-8-yl derivatives to improve yield and purity?
- Methodological Answer :
- Use 5-chloro-8-hydroxyquinoline as a precursor and explore esterification with 2-fluorobenzoyl chloride under acidic conditions.
- Monitor reaction progress via TLC or HPLC. For example, a 24-hour reflux in 1N HCl at 111°C achieved 49% yield in similar quinoline derivatives .
- Purify via recrystallization (e.g., using ethanol/water mixtures) and characterize purity via melting point analysis and NMR spectroscopy .
Q. What safety protocols are critical when handling halogenated quinoline intermediates?
- Methodological Answer :
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Dispose of halogenated waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can weak intermolecular interactions (e.g., C–H···O) in the crystal lattice be analyzed to predict material properties?
- Methodological Answer :
- Use Mercury software to visualize packing diagrams and quantify interaction distances/angles (e.g., C–H···O < 3.0 Å, angles > 120°) .
- Compare with density functional theory (DFT) calculations to assess stabilization energies.
- Correlate interactions with physical properties (e.g., melting point, solubility) using statistical models .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational predictions?
- Methodological Answer :
- Perform multi-parameter refinement in SHELXL (e.g., adjusting occupancy factors for disordered atoms).
- Validate using R-factor convergence (e.g., R1 < 0.05 for I > 2σ(I)) and goodness-of-fit (S ≈ 1.0) .
- Cross-check with spectroscopic data (e.g., NMR chemical shifts) to identify systematic errors in model assumptions .
Q. How can surface adsorption studies elucidate the reactivity of this compound in environmental interfaces?
- Methodological Answer :
- Conduct adsorption experiments on model indoor surfaces (e.g., glass, stainless steel) under controlled humidity.
- Analyze using microspectroscopic techniques (e.g., AFM, ToF-SIMS) to map surface interactions.
- Quantify reaction pathways with oxidants (e.g., ozone) via GC-MS or FTIR .
Q. What statistical approaches ensure robustness in multi-step synthesis optimization studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
